molecular formula C20H23N5O B2709571 5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-83-9

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2709571
CAS No.: 899972-83-9
M. Wt: 349.438
InChI Key: BZHFNIKEBQLDGC-UHFFFAOYSA-N
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Description

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899972-83-9) is a chemical compound based on the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core scaffold, identified for its potent anti-trypanosomal activity . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the discovery and optimization of new therapeutics for parasitic diseases. Preclinical research has demonstrated that optimized compounds within the ATC series, related to this structure, can achieve significant suppression of parasite burden in animal models of infection, highlighting the potential of this chemical class . The ATC series was discovered through phenotypic screening against Trypanosoma cruzi , the parasite responsible for Chagas' disease, a leading cause of cardiac-related mortality in endemic regions . The 5-amino-1,2,3-triazole-4-carboxamide core is a novel pharmacophore with little precedent in medicinal chemistry, making it a valuable template for research . This product is intended for use as a pharmaceutical intermediate, fine chemical, or reagent in synthetic organic chemistry, medicinal chemistry, and biotechnology applications . It is supplied as a high-purity compound (>99%) for research purposes. This product is For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

5-amino-1-[(4-methylphenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFNIKEBQLDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, which is known for its diverse biological activities. The specific structure of this compound includes:

  • Amino group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Mesityl group : Enhances lipophilicity, which may improve membrane permeability.
  • Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds in the triazole class often inhibit enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : Triazoles are commonly recognized for their antifungal properties; thus, this compound may exhibit similar effects against pathogenic fungi.

Biological Activity Data

Recent studies have evaluated the activity of this compound against various cancer cell lines. Below is a summary table highlighting the findings:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
U937 (Leukemia)8.2Inhibition of cell proliferation
A549 (Lung Cancer)12.0Disruption of mitochondrial function
HeLa (Cervical Cancer)9.7Activation of p53 pathway

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers investigated the anticancer properties of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . Flow cytometry analyses revealed that the compound effectively induced apoptosis in MCF-7 cells through activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial potential of triazole derivatives against fungal pathogens. The findings indicated that this compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were significantly lower than those observed for traditional antifungal agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the triazole ring, which is known for its biological activity. Its molecular formula is C17H26N6O, and it possesses a molecular weight of 314.4 g/mol. The presence of the triazole moiety contributes to its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Anticancer Activity

One of the primary applications of 5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is in cancer therapy. Studies have demonstrated that derivatives of triazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to triazole structures have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models .

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested : Human leukemic T-cells and breast adenocarcinoma.
  • Results : Selective cytotoxic activity was observed at nanomolar concentrations, comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can effectively disarm bacterial pathogens, suggesting their potential use as antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antibacterial Screening

  • Target Pathogens : Various Gram-positive and Gram-negative bacteria.
  • Findings : Significant inhibition of bacterial growth was recorded, highlighting the compound's potential as a lead structure for antibiotic development.

Agricultural Applications

Beyond pharmaceuticals, this compound may have applications in agriculture as a fungicide or herbicide due to its biological activity against plant pathogens. The triazole framework is commonly employed in agricultural chemicals for its efficacy against fungal diseases.

Material Science Applications

The unique structural properties of this compound allow for potential applications in the development of advanced materials. Triazoles are known for forming coordination complexes with metals, which can be useful in catalysis or as functional materials in electronics.

Case Study: Coordination Chemistry

  • Research Focus : Synthesis of metal-triazole complexes.
  • Applications : These complexes are explored for their catalytic properties and stability under various conditions.

Data Summary Table

Application AreaSpecific Use CasesFindings/Results
PharmaceuticalsAnticancer agentsEffective against leukemia and breast cancer cells
Antimicrobial agentsSignificant inhibition of bacterial growth
AgricultureFungicides/herbicidesPotential efficacy against plant pathogens
Material ScienceCoordination complexesUseful in catalysis and electronic materials

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives
Compound Name Substituents (R1, R2) Biological Activity Key Findings/Properties References
Target Compound R1: 4-methylbenzyl, R2: mesityl Undisclosed (Potential antibacterial/anticancer) High steric bulk; electron-donating methyl groups may reduce solubility but enhance target binding.
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide R1: carbamoylmethyl, R2: H SOS response inhibition (antibacterial) Low cytotoxicity; β-turn mimetic structure; inhibits LexA autoproteolysis in bacteria.
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-... R1: 4-methylphenyl, R2: 2,5-dichlorophenyl Antiproliferative (renal cancer) GP = -13.42% against RXF 393 cells; halogenation enhances activity.
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-... R1: 4-fluorobenzyl, R2: 3-methylphenyl Supplier-listed (unspecified) Fluorine improves metabolic stability; methylphenyl enhances lipophilicity.
5-Amino-1-(3-trifluoromethylbenzyl)-N-(4-methylbenzyl)-... R1: 3-trifluoromethylbenzyl, R2: 4-methylbenzyl Undisclosed Trifluoromethyl group increases resistance to oxidative metabolism.
2.2 Pharmacokinetic and Physicochemical Properties
  • Halogen Substituents (e.g., Cl, F) : Enhance lipophilicity and bioavailability; fluorine improves metabolic stability via C-F bond resistance .
  • Carbamoylmethyl Group : Balances hydrophilicity and hydrogen-bonding capacity, critical for bacterial SOS response inhibition .
2.4 Key Research Findings
  • Antibacterial Activity : The carbamoylmethyl analog disrupts bacterial SOS response by inhibiting LexA, a critical regulator of DNA repair .
  • Anticancer Potential: Dichlorophenyl and dimethoxyphenyl derivatives show selective antiproliferative effects against renal and CNS cancers (e.g., GP = -27.30% for SNB-75 cells) .
  • Metabolic Stability : Trifluoromethyl and fluorobenzyl groups in analogs improve resistance to hepatic metabolism, suggesting utility in prolonged therapies .

Q & A

Q. Table 1: Key Characterization Data

TechniqueCritical ParametersReference
1H^1H-NMRδ 7.2–7.4 ppm (aromatic H), δ 5.1 ppm (CH2_2 benzyl)
XRDDihedral angle: 85° between triazole and benzyl planes

How does this compound interact with enzymatic targets, and what assays are suitable for mechanistic studies?

Advanced Research Focus
The compound’s triazole core enables selective enzyme inhibition. Experimental approaches include:

  • Kinetic Assays : Measure IC50_{50} values against carbonic anhydrase or histone deacetylase using fluorogenic substrates ().
  • Molecular Docking : Use AutoDock Vina to predict binding modes with catalytic pockets ().
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-ligand interactions ().

What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Advanced Research Focus
Discrepancies in data may arise from experimental variability. Mitigation strategies:

  • Standardized Protocols : Adopt OECD guidelines for logP determination (shake-flask vs. HPLC methods) ().
  • Computational Validation : Compare experimental solubility with COSMO-RS predictions ().
  • Interlaboratory Studies : Collaborate to validate data under controlled conditions ().

How can computational modeling elucidate the compound’s mechanism of action in neurodegenerative disease models?

Advanced Research Focus
Quantum mechanical (QM) and molecular dynamics (MD) simulations provide insights:

  • QM Studies : Analyze electron density maps to identify reactive sites for amyloid-β binding ().
  • MD Simulations : Simulate blood-brain barrier penetration using PAMPA-BBB models ().
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic profiles ().

What are the limitations of current in vitro models for studying this compound’s anti-inflammatory effects?

Q. Advanced Research Focus

  • Cell Line Specificity : Primary macrophages (e.g., RAW 264.7) may overexpress NF-κB, skewing IC50_{50} results ().
  • Cytokine Release Assays : Combine ELISA (TNF-α, IL-6) with RNA-seq to validate pathway modulation ().
  • 3D Organoids : Improve physiological relevance compared to monolayer cultures ().

What advanced techniques validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS ().
  • Accelerated Stability Testing : 40°C/75% RH for 6 months to assess shelf-life (ICH Q1A guidelines) ().
  • Cyclic Voltammetry : Detect oxidation/reduction susceptibility in simulated plasma ().

How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?

Q. Advanced Research Focus

  • SAR Studies : Modify the 4-methylbenzyl group to reduce CYP3A4 inhibition ().
  • Click Chemistry : Introduce triazole-linked fluorophores for real-time target engagement tracking ().
  • Proteomics : Use SILAC-based screens to identify off-target protein interactions ().

What interdisciplinary approaches integrate this compound into materials science or catalytic applications?

Q. Advanced Research Focus

  • Metal-Organic Frameworks (MOFs) : Embed as a ligand for CO2_2 capture catalysis ().
  • Polymer Hybrids : Co-polymerize with acrylates to create antimicrobial coatings ().
  • Electrochemical Sensors : Functionalize carbon electrodes for dopamine detection ().

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